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This technical guide provides an in-depth overview of the spectroscopic characterization of

singly ionized silicon (Si⁺), a species of significant interest in various fields, including

astrophysics, plasma physics, and materials science. This document details the fundamental

spectroscopic data of Si⁺, outlines the experimental protocols for its characterization, and

presents visualizations of the associated experimental workflows.

Introduction
Singly ionized silicon (Si⁺), also referred to as Si II in spectroscopic notation, plays a crucial

role in understanding the physical and chemical conditions of diverse environments. Its distinct

spectral lines are observed in stellar atmospheres, interstellar media, and industrial plasmas

used for semiconductor fabrication.[1] A thorough understanding of its electronic structure and

transition properties is therefore essential for diagnostics and modeling in these areas. This

guide serves as a comprehensive resource, compiling critically evaluated data and detailing the

methodologies used to obtain them.
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The spectroscopic properties of Si⁺ are characterized by its electronic energy levels and the

transitions between them. The following tables summarize the key quantitative data for Si⁺,

primarily sourced from the National Institute of Standards and Technology (NIST) Atomic

Spectra Database, which provides critically evaluated data essential for spectroscopic analysis.

[2][3]

Table 1: Energy Levels of Si⁺
The electronic energy levels of Si⁺ are well-established and have been compiled from

numerous spectroscopic studies.[4] The ground state of Si⁺ is 3s²3p ¹²P°₁/₂. The energy levels

are given in units of inverse centimeters (cm⁻¹).
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Configuration Term J Level (cm⁻¹)

3s²(¹S)3p ²P° 1/2 0.00

3/2 287.24

3s3p² ⁴P 1/2 42824.29

3/2 42932.62

5/2 43107.91

3s3p² ²D 3/2 55309.35

5/2 55325.18

3s²(¹S)4s ²S 1/2 65500.47

3s3p² ²S 1/2 76665.35

3s²(¹S)3d ²D 3/2 79338.50

5/2 79355.02

3s²(¹S)4p ²P° 1/2 81191.34

3/2 81251.32

3s3p² ²P 1/2 83801.95

3/2 84004.26

3s²(¹S)5s ²S 1/2 97972.09

3s²(¹S)4d ²D 3/2 101023.05

5/2 101024.35

3s²(¹S)4f ²F° 5/2 103556.16

7/2 103556.03

Source: NIST Atomic Spectra Database[3]

Table 2: Persistent Spectral Lines of Si⁺
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The following table lists the most intense, or "persistent," spectral lines of Si⁺. These lines are

crucial for the identification of Si⁺ in various media. The data includes the vacuum wavelength,

the transition probability (Aki), and the corresponding energy level transitions.[5][6]

Intensi
ty

Wavele
ngth
(Å)

A_ki
(10⁸
s⁻¹)

Lower
Level
(cm⁻¹)

Upper
Level
(cm⁻¹)

Lower
Term

Upper
Term

Lower
J

Upper
J

300
1190.41

60
6.86 0.00

84004.2

6
²P° ²P 1/2 3/2

700
1193.28

98
27.3 0.00

83801.9

5
²P° ²P 1/2 1/2

800
1194.50

04
34.0 287.24

84004.2

6
²P° ²P 3/2 3/2

500
1260.42

23
24.7 0.00

79338.5

0
²P° ²D 1/2 3/2

1000
1264.73

79
29.3 287.24

79355.0

2
²P° ²D 3/2 5/2

300
1533.43

18
7.50 287.24

65500.4

7
²P° ²S 3/2 1/2

100
3856.01

7
-

55325.1

8

81251.3

2
²D ²P° 5/2 3/2

50
4128.06

7
-

79338.5

0

103556.

16
²D ²F° 3/2 5/2

70
4130.89

3
-

79355.0

2

103556.

03
²D ²F° 5/2 7/2

130
5041.02

6
0.98

81191.3

4

101023.

05
²P° ²D 1/2 3/2

130
5055.98

1
1.26

81251.3

2

101024.

35
²P° ²D 3/2 5/2

Source: NIST Atomic Spectra Database[5][6]
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Table 3: Oscillator Strengths and Radiative Lifetimes
The oscillator strength (f-value) is a dimensionless quantity that expresses the probability of an

electronic transition.[7][8] Radiative lifetimes (τ) represent the average time an excited state

exists before decaying via photon emission.[9][10] These parameters are critical for modeling

spectral line intensities and understanding the dynamics of excited states.

Transition (Lower
→ Upper)

Wavelength (Å)
Oscillator Strength
(f_ik)

Radiative Lifetime
of Upper Level (ns)

3p ²P°₁/₂ → 3d ²D₃/₂ 1260.4223 1.03 0.40

3p ²P°₃/₂ → 3d ²D₅/₂ 1264.7379 1.23 0.40

4s ²S₁/₂ → 4p ²P°₃/₂ 6347.109 0.81 2.4

4s ²S₁/₂ → 4p ²P°₁/₂ 6371.371 0.41 2.4

3d ²D₃/₂ → 4f ²F°₅/₂ 4128.054 0.58 1.0

3d ²D₅/₂ → 4f ²F°₇/₂ 4130.884 0.69 1.0

Source: Compiled from various sources, including NIST and other experimental and theoretical

studies.[11][12][13]

Experimental Protocols
The spectroscopic characterization of Si⁺ ions requires sophisticated experimental techniques

to generate, isolate, and probe the ions. The following sections describe the methodologies for

key experiments.

Ion Generation and Trapping
A crucial first step in the spectroscopic study of Si⁺ is its generation and isolation in a controlled

environment.

Electron Impact Ionization: A common method involves bombarding a silicon-containing

precursor gas (e.g., silane, SiH₄) with electrons of sufficient energy to cause ionization. The

resulting ions are then extracted and mass-selected.
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Laser Ablation: A pulsed laser can be focused onto a solid silicon target, creating a plasma

plume containing Si⁺ ions.[14][15] This method is often coupled with a carrier gas to cool and

transport the ions.

Ion Traps: To increase the interaction time for spectroscopic measurements, ions are often

confined in ion traps.

Paul Traps: These use a combination of static and radio-frequency electric fields to confine

ions. Cryogenic cooling of the trap can be employed to reduce the kinetic energy of the

ions and achieve higher spectral resolution.[16][17][18][19]

Penning Traps: These utilize a strong, uniform magnetic field and a weaker electrostatic

field for ion confinement.

Laser-Induced Fluorescence (LIF) Spectroscopy
LIF is a highly sensitive technique for probing the electronic structure of atoms and ions.

Ion Preparation: Si⁺ ions are generated and guided into a high-vacuum chamber, where they

may be trapped and cooled.

Excitation: A tunable laser is directed to intersect the ion cloud. The laser wavelength is

scanned across the expected absorption features of Si⁺.

Fluorescence Detection: When the laser is resonant with an electronic transition, the ions are

excited to a higher energy state. As they relax back to lower energy levels, they emit

fluorescence. This emitted light is collected by optics (e.g., lenses and mirrors) and directed

to a sensitive light detector, such as a photomultiplier tube (PMT) or a charge-coupled device

(CCD) camera.[14][20][21]

Spectral Analysis: The fluorescence intensity is recorded as a function of the laser

wavelength, yielding an excitation spectrum. The peaks in this spectrum correspond to the

electronic transitions of Si⁺. High-resolution spectroscopy can reveal fine and hyperfine

structure.[22]

Photoionization Spectroscopy
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This technique measures the energy required to remove an additional electron from Si⁺,

forming Si²⁺.

Ion Beam Formation: A beam of Si⁺ ions is generated, accelerated to a specific kinetic

energy, and mass-selected.

Interaction with Photons: The ion beam is merged with a beam of tunable, high-energy

photons, typically from a synchrotron light source.[23][24][25] The photon energy is scanned

across the ionization threshold of Si⁺.

Product Ion Detection: When a photon has sufficient energy, it can ionize a Si⁺ ion,

producing a Si²⁺ ion. The product Si²⁺ ions are separated from the primary Si⁺ beam using a

magnetic or electric field and are detected with a particle detector.

Data Analysis: The Si²⁺ ion signal is recorded as a function of photon energy. The onset of

the signal corresponds to the ionization potential of Si⁺. Resonant features in the

photoionization spectrum can provide information about autoionizing states.[26]

Resonance-Enhanced Multi-Photon Ionization (REMPI)
Spectroscopy
REMPI is a highly selective and sensitive ionization technique.[27][28][29][30][31]

Intermediate State Excitation: A tunable laser is used to excite the Si⁺ ions from their ground

state to an intermediate excited electronic state. This is a resonant process, meaning the

laser wavelength must precisely match the energy difference between the two states.

Ionization: A second photon (which can be from the same or a different laser) is absorbed by

the excited ion, providing enough energy to overcome the ionization potential and produce a

Si²⁺ ion.

Mass-Selective Detection: The resulting Si²⁺ ions are detected using a mass spectrometer,

typically a time-of-flight (TOF) instrument.[1][32][33][34][35]

Spectrum Generation: A REMPI spectrum is obtained by monitoring the Si²⁺ ion signal as a

function of the wavelength of the first (resonant) laser. This provides spectroscopic

information about the intermediate excited states of Si⁺.
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Visualizations of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the

experimental setups described above.

Ion Source & Preparation

LIF Spectroscopy Data Acquisition

Si⁺ Ion Generation
(e.g., Laser Ablation)

Ion Optics
(Guiding & Focusing)

Ion Trap
(Optional, for Cooling)

Laser-Ion InteractionTunable Laser Fluorescence Collection
(Lenses, Mirrors)

Detector
(PMT/CCD) Data Acquisition System LIF Spectrum

Click to download full resolution via product page

Caption: Workflow for Laser-Induced Fluorescence (LIF) Spectroscopy of Si⁺.

Ion Beam Preparation

Photoionization Product Detection

Si⁺ Ion Source Acceleration Mass Selection (Magnet)

Merged Beams InteractionSynchrotron Radiation
(Tunable Photons)

Product Separation
(Demerging Magnet) Si²⁺ Detector Data Acquisition Photoionization Spectrum

Click to download full resolution via product page

Caption: Workflow for Photoionization Spectroscopy of Si⁺ using a Merged-Beams Setup.
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Ion Preparation

REMPI Process Time-of-Flight Mass Spectrometry

Si⁺ Ion Source Ion Beam Formation
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Caption: Workflow for REMPI Spectroscopy coupled with Time-of-Flight Mass Spectrometry

(TOF-MS).

Conclusion
The spectroscopic characterization of Si⁺ provides fundamental data that is indispensable for a

wide range of scientific and technological applications. The combination of high-resolution

spectroscopic techniques and advanced ion manipulation methods continues to refine our

understanding of the electronic structure and dynamics of this important ion. The data and

protocols presented in this guide offer a solid foundation for researchers and professionals

working in fields where the properties of silicon ions are of paramount importance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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